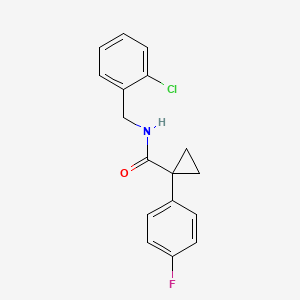
N-(2-chlorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive smell or taste.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the reaction mechanism.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes studying its chemical stability and reactivity.科学研究应用
Synthesis and Characterization
The scientific research applications of N-(2-chlorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide primarily revolve around its synthesis and characterization, given its structural relevance to a wide range of pharmacological investigations. For instance, a study focused on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, showcasing the versatility of cyclopropane-containing compounds in medicinal chemistry (Özer et al., 2009). These compounds are characterized by their stability and the ability to undergo modifications, which is crucial for the development of new pharmacologically active agents.
Radiolabeling and Imaging Studies
In the context of imaging studies, fluorine-18-labeled derivatives of similar compounds have been developed, underscoring the potential of such fluorinated cyclopropane derivatives in positron emission tomography (PET) imaging. For example, fluorinated derivatives of WAY 100635 were synthesized for assessing serotonin 1A receptor distribution, highlighting the applicability of such compounds in neuroscience research and the development of diagnostic tools (Lang et al., 1999).
Potential Therapeutic Applications
Another aspect of research includes evaluating the therapeutic potential of cyclopropane-containing compounds. CHF5074, a novel γ‐secretase modulator with a cyclopropane carboxylic acid moiety, demonstrated the ability to attenuate brain β‐amyloid pathology in a mouse model of Alzheimer's disease (Imbimbo et al., 2009). This study showcases the broader implications of cyclopropane derivatives in modulating biological pathways relevant to neurodegenerative disorders.
Antimicrobial and Anticancer Activity
The structural motif of cyclopropane carboxamides is also explored for antimicrobial and anticancer activities. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrates the synthetic accessibility and potential pharmacological applications of these compounds in addressing microbial infections and cancer (Zhou et al., 2021).
安全和危害
This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound.
未来方向
This involves predicting or proposing future research directions. For example, if the compound is a drug, future directions could involve improving its efficacy, reducing its side effects, or finding new therapeutic uses.
Please consult with a professional chemist or use a trusted source like a peer-reviewed journal or a reputable online database for accurate information. Always follow safety guidelines when handling chemicals. If you have a specific compound or topic in mind, feel free to ask!
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-4-2-1-3-12(15)11-20-16(21)17(9-10-17)13-5-7-14(19)8-6-13/h1-8H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKAGFZILOBCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

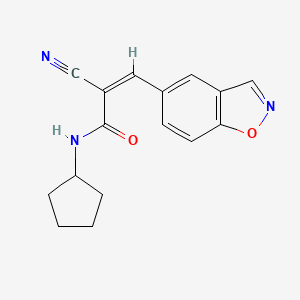
![6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2650349.png)
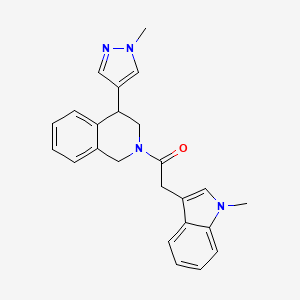
![3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2650351.png)
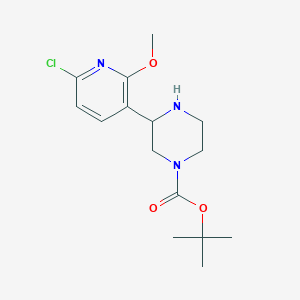
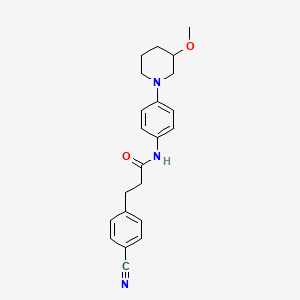
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2650360.png)


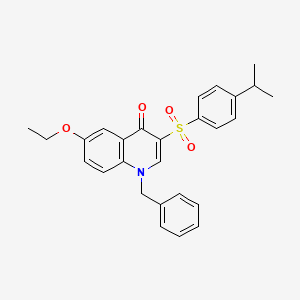
![1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2650366.png)
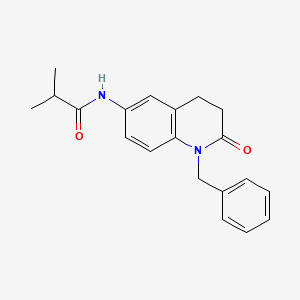

![6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one](/img/structure/B2650369.png)